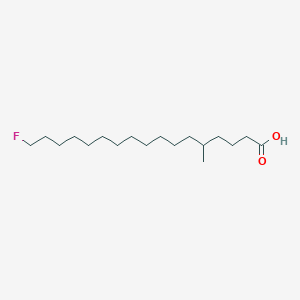
5-Methyl-17-fluoroheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-17-fluoroheptadecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H35FO2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
5-MFHA is characterized by the following chemical structure:
- Molecular Formula : C18H35FO2
- IUPAC Name : 5-methyl-17-fluoroheptadecanoic acid
- CAS Number : 132513
These properties make it suitable for various applications in metabolic research and imaging.
Myocardial Imaging
5-MFHA has been developed as a PET radiotracer to visualize fatty acid metabolism in the myocardium. Its application in cardiac imaging is significant due to its ability to provide insights into myocardial fatty acid oxidation, which is crucial for understanding heart diseases.
Case Study: Myocardial Fatty Acid Oxidation
In a study involving rats, 5-MFHA was compared to other long-chain fatty acid analogs. The results indicated that while initial uptake was lower than unbranched analogs, the clearance rate from the heart was comparable to that of 16-[18F]fluorohexadecanoic acid (FHDA). This suggests that 5-MFHA can effectively reflect myocardial metabolism under various physiological conditions .
Metabolic Studies
Research has shown that 5-MFHA can be utilized to investigate metabolic pathways involving fatty acids. Its unique structure allows it to participate in β-oxidation processes, making it a valuable tool for studying lipid metabolism.
Data Table: Comparison of Radiotracers
| Radiotracer | Uptake Rate | Clearance Rate | Metabolite Identification |
|---|---|---|---|
| 5-MFHA | Moderate | Similar to FHDA | Metabolic defluorination evident |
| FHDA | High | Rapid | Various labeled metabolites |
| 3-MFHA | Lower | Slowest | Metabolic pathways unclear |
This table summarizes findings from comparative studies, illustrating how 5-MFHA stands out among other radiotracers.
Fluorine-18 Labeling Advantages
The incorporation of fluorine-18 in 5-MFHA offers several advantages for PET imaging, including:
- Longer Half-Life : Fluorine-18 has a half-life of approximately 109.8 minutes, allowing for extended imaging sessions without rapid decay.
- Reduced Radiotoxicity : Compared to carbon-11 labeled compounds, fluorine-18 reduces the risk of releasing radioactive metabolites into the bloodstream during imaging procedures .
Future Directions in Research
Ongoing research aims to enhance the metabolic stability and imaging capabilities of 5-MFHA. Studies are focusing on optimizing synthesis methods and exploring its potential in clinical settings for diagnosing cardiac conditions.
Case Study: Synthesis Optimization
Recent advancements in automated synthesis techniques have significantly improved the yield of 5-MFHA production, facilitating its use in clinical trials. For instance, using an Elixys synthesizer has doubled the radiochemical yield while maintaining quality control standards .
Propriétés
Numéro CAS |
142820-18-6 |
|---|---|
Formule moléculaire |
C18H35FO2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
17-fluoro-5-methylheptadecanoic acid |
InChI |
InChI=1S/C18H35FO2/c1-17(14-12-15-18(20)21)13-10-8-6-4-2-3-5-7-9-11-16-19/h17H,2-16H2,1H3,(H,20,21) |
Clé InChI |
MMDJJUPCJLQDIK-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCF)CCCC(=O)O |
SMILES canonique |
CC(CCCCCCCCCCCCF)CCCC(=O)O |
Synonymes |
5-methyl-17-fluoroheptadecanoic acid 5-MFHA omega-fluoro-5-methylheptanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















